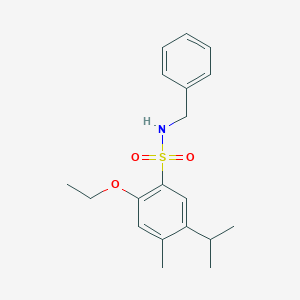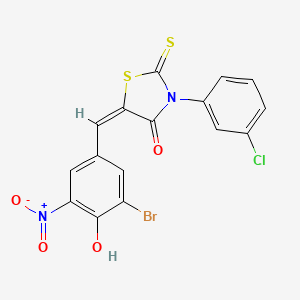
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.2 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been investigated for its potential use as a pesticide and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA, thereby inhibiting cell growth and proliferation. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple methods. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is also relatively inexpensive compared to other compounds with similar activities. However, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide can be toxic to some cell types, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide analogs with improved activity and selectivity. Another area of interest is the investigation of the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide as a pesticide and as a corrosion inhibitor. Furthermore, the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide in combination with other compounds for the treatment of cancer and inflammatory diseases should be explored. Finally, the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide as a tool for studying DNA and RNA synthesis should be investigated.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been investigated for its potential use as a pesticide and as a corrosion inhibitor. The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide, including the development of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide analogs with improved activity and selectivity, and the investigation of the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide as a tool for studying DNA and RNA synthesis.
Synthesemethoden
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-pyridinemethanol in the presence of a base, such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-pyridinylmethylamine in the presence of a base, followed by acetylation with acetic anhydride.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-4-10(13(16)8-11)7-14(19)18-9-12-3-1-2-6-17-12/h1-6,8H,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGHQINTTSUMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)
![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)
![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)



![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)
![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)